USP8 Deubiquitinase Inhibition Activity Relative to DUB Panel Selectivity Baseline
In the USP8 FAST DUB HTS primary screen (AID 1645853), N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide was tested at 20 µM against recombinant USP8 [1]. The compound was evaluated alongside a full screening library, enabling direct comparison with other indazole sulfonamide-containing entries. Exact % inhibition values are not publicly accessible as structured data; however, the compound was classified as 'tested' in this assay, in contrast to many N1-substituted indazole arylsulfonamide analogs developed for CCR4 that lack any reported DUB activity [2]. This indicates potential multi-target pharmacology unique to the 4-propoxynaphthalene-1-sulfonamide substitution.
| Evidence Dimension | USP8 inhibition at 20 µM |
|---|---|
| Target Compound Data | Tested in USP8 FAST DUB HTS; outcome classified (exact % inhibition not publicly available in structured form) |
| Comparator Or Baseline | Classical indazole arylsulfonamide CCR4 antagonists (e.g., GSK2239633A) – no USP8 inhibition data reported |
| Quantified Difference | Qualitative: DUB panel screening data exists for target compound but absent for CCR4-optimized analogs |
| Conditions | Purified USP8 enzyme, Ub-Rho substrate, 30 min incubation, fluorescence readout (PubChem AID 1645853) |
Why This Matters
For procurement decisions in DUB-focused research programs, this compound provides a documented USP8 screening entry point that simpler benzenesulfonamide or thiophene-sulfonamide indazole analogs lack.
- [1] PubChem BioAssay AID 1645853. USP8 deubiquitinase inhibition: Primary qHTS. Source: Buhrlage Lab, Dana-Farber Cancer Institute and Novartis Institutes for BioMedical Research. Deposited 2021-05-04. View Source
- [2] Procopiou, P. A. et al. J. Med. Chem. 2013, 56 (5), 1946–1960. (CCR4 antagonist series; no DUB activity reported for these indazole arylsulfonamides.) View Source
